Methyl 3-bromo-4-ethoxybenzoate

Beschreibung

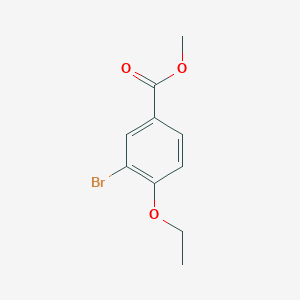

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-bromo-4-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJZJVWOEXLSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661084 | |

| Record name | Methyl 3-bromo-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24507-28-6 | |

| Record name | Methyl 3-bromo-4-ethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24507-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to Methyl 3-bromo-4-ethoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth overview of Methyl 3-bromo-4-ethoxybenzoate, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. We will explore its physicochemical properties, discuss a detailed and optimized synthetic protocol, and highlight its utility as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound.

Introduction and Physicochemical Properties

Methyl 3-bromo-4-ethoxybenzoate is a substituted aromatic compound that serves as a crucial precursor in organic synthesis. Its structure, featuring a bromine atom and an ethoxy group on the benzene ring, offers multiple reaction sites for further chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The key physicochemical properties of Methyl 3-bromo-4-ethoxybenzoate are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | PubChemLite[1] |

| Molecular Weight | 259.09 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 257.98917 Da | PubChemLite[1] |

| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols |

| SMILES | CCOC1=C(C=C(C=C1)C(=O)OC)Br | PubChemLite[1] |

| InChI | InChI=1S/C10H11BrO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | PubChemLite[1] |

| InChIKey | NCJZJVWOEXLSKA-UHFFFAOYSA-N | PubChemLite[1] |

Synthesis of Methyl 3-bromo-4-ethoxybenzoate

The synthesis of Methyl 3-bromo-4-ethoxybenzoate typically proceeds via the electrophilic bromination of a suitable precursor. A common and efficient method involves the bromination of methyl 4-ethoxybenzoate. The key challenge in this synthesis is to control the regioselectivity of the bromination to favor the desired 3-bromo isomer and to avoid the formation of the di-brominated byproduct, methyl 3,5-dibromo-4-ethoxybenzoate. The presence of the activating ethoxy group directs the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by the methyl ester group, bromination occurs at one of the ortho positions.

Optimized Synthetic Protocol

This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.

Reaction Scheme:

A representative reaction scheme for the synthesis of Methyl 3-bromo-4-ethoxybenzoate.

Materials:

-

Methyl 4-ethoxybenzoate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-ethoxybenzoate (1 equivalent) in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature. The use of NBS is preferred over liquid bromine as it is easier to handle and often leads to higher selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl 3-bromo-4-ethoxybenzoate.

Rationale for Experimental Choices

-

Solvent: Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and reagent, and its relative inertness under the reaction conditions.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings. It is a crystalline solid that is safer and easier to handle than elemental bromine.

-

Stoichiometry: A slight excess of NBS is used to ensure complete consumption of the starting material.

-

Purification: Column chromatography is essential to separate the desired mono-brominated product from any unreacted starting material and the di-brominated byproduct.

Applications in Drug Discovery and Development

Methyl 3-bromo-4-ethoxybenzoate is a versatile building block in medicinal chemistry. The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for chemical modification.

This compound and its derivatives are intermediates in the synthesis of a range of biologically active molecules. Bromophenol derivatives, in general, are known for their potential antioxidant and anticancer activities.[2] The structural motif of a substituted benzoic acid is found in numerous pharmaceuticals. For instance, related 4-bromomethyl-3-methoxy-benzoic esters are important intermediates for peptidoleukotriene antagonists, anti-inflammatory drugs, and testosterone 5α-reductase inhibitors.[3] Similarly, methyl 4-[2-(cyclized amino)ethoxy]benzoate esters are key intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[4]

Potential Synthetic Transformations:

Potential synthetic transformations of Methyl 3-bromo-4-ethoxybenzoate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-bromo-4-ethoxybenzoate. Based on the safety data for structurally related compounds, the following guidelines are recommended.

Hazard Identification:

-

May cause respiratory irritation.[5]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of in a sealed container as chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Conclusion

Methyl 3-bromo-4-ethoxybenzoate is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its synthesis can be achieved with good control of regioselectivity using modern synthetic methods. The strategic placement of the bromo, ethoxy, and methyl ester functionalities provides a platform for a wide array of chemical transformations, making it an important building block for the synthesis of complex and biologically active molecules. Adherence to proper safety protocols is essential when handling this compound.

References

-

PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]

-

PubChemLite. Methyl 3-bromo-4-ethoxybenzoate (C10H11BrO3). [Link]

- Google Patents.

-

SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]

-

PubChem. Methyl 4-bromo-3-methoxybenzoate. [Link]

-

Acros Organics. SAFETY DATA SHEET - Methyl 4-bromo-3-methylbenzoate. [Link]

- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

ResearchGate. Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. [Link]

-

MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

Sources

- 1. PubChemLite - Methyl 3-bromo-4-ethoxybenzoate (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]

Decoding the Molecular Architecture: An In-depth Guide to the 1H NMR Spectrum of Methyl 3-bromo-4-ethoxybenzoate

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to the modern scientist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for its ability to provide a detailed atomic-level map of molecular structure. This guide offers an in-depth exploration of the proton (¹H) NMR spectrum of Methyl 3-bromo-4-ethoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry. Through a detailed analysis of chemical shifts, coupling constants, and integration, we will dissect the spectrum to reveal the intricate connectivity and electronic environment of each proton within the molecule. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of NMR spectral interpretation for substituted benzene derivatives.

The Structural Context: Predicting the ¹H NMR Spectrum

The chemical structure of Methyl 3-bromo-4-ethoxybenzoate dictates the features of its ¹H NMR spectrum. The molecule possesses several distinct proton environments: a methyl ester group, an ethoxy group, and a trisubstituted aromatic ring. The interplay of electron-withdrawing (bromo, methyl ester) and electron-donating (ethoxy) substituents creates a nuanced electronic landscape across the aromatic ring, leading to characteristic chemical shifts and coupling patterns for the aromatic protons.

Based on established principles of NMR spectroscopy and empirical data from similar compounds, we can predict the key features of the ¹H NMR spectrum.[1][2] The aromatic region is expected to exhibit a complex splitting pattern due to the coupling between adjacent and meta-protons.[3][4] The aliphatic region will display signals corresponding to the methyl and ethyl groups, with multiplicities dictated by the number of neighboring protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for Methyl 3-bromo-4-ethoxybenzoate is summarized in the table below. These predictions are based on the analysis of substituent effects on aromatic chemical shifts and typical values for alkyl groups in similar electronic environments.[5][6][7]

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |

| H-2 | ~ 8.1 | d | 1H | J (meta, H-6) ≈ 2 Hz |

| H-6 | ~ 7.9 | dd | 1H | J (ortho, H-5) ≈ 8.5 Hz, J (meta, H-2) ≈ 2 Hz |

| H-5 | ~ 7.0 | d | 1H | J (ortho, H-6) ≈ 8.5 Hz |

| -OCH₃ | ~ 3.9 | s | 3H | - |

| -OCH₂CH₃ | ~ 4.1 | q | 2H | J ≈ 7 Hz |

| -OCH₂CH₃ | ~ 1.4 | t | 3H | J ≈ 7 Hz |

Detailed Spectral Analysis: A Proton-by-Proton Examination

The Aromatic Region (δ 7.0 - 8.2 ppm)

The three protons on the benzene ring (H-2, H-5, and H-6) give rise to distinct signals in the downfield region of the spectrum, a characteristic feature of aromatic protons.[1] The precise chemical shifts are influenced by the electronic effects of the substituents. The ester group at C1 and the bromine at C3 are electron-withdrawing, deshielding the nearby protons and shifting their signals to a higher frequency (downfield). Conversely, the ethoxy group at C4 is electron-donating, shielding the adjacent protons and causing an upfield shift.

-

H-2: This proton is situated ortho to the electron-withdrawing ester group and meta to the electron-donating ethoxy group. The dominant effect is the deshielding from the ester, placing its signal at the lowest field, predicted around δ 8.1 ppm . It will appear as a doublet (d) due to meta-coupling with H-6, with a small coupling constant (J) of approximately 2 Hz .[3]

-

H-6: This proton is ortho to the bromine atom and meta to both the ester and ethoxy groups. It experiences deshielding from the bromine and the ester. Its signal is predicted to be around δ 7.9 ppm . The multiplicity will be a doublet of doublets (dd) due to ortho-coupling with H-5 (J ≈ 8.5 Hz) and meta-coupling with H-2 (J ≈ 2 Hz).[3][4]

-

H-5: This proton is ortho to the electron-donating ethoxy group. The shielding effect of the ethoxy group will shift this proton's signal significantly upfield compared to the other aromatic protons, to a predicted value of around δ 7.0 ppm . It will appear as a doublet (d) due to ortho-coupling with H-6 (J ≈ 8.5 Hz).

The Aliphatic Region (δ 1.4 - 4.1 ppm)

The protons of the methyl ester and the ethoxy group appear in the upfield region of the spectrum.

-

Methyl Ester (-OCH₃): The three protons of the methyl ester are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they will produce a sharp singlet (s) at a predicted chemical shift of approximately δ 3.9 ppm .

-

Ethoxy Group (-OCH₂CH₃):

-

The two methylene protons (-OCH₂-) are adjacent to the electron-withdrawing oxygen atom, which deshields them. Their signal is predicted to appear as a quartet (q) around δ 4.1 ppm . The quartet arises from coupling with the three neighboring methyl protons (n+1 = 3+1 = 4 lines), with a coupling constant of approximately 7 Hz .

-

The three methyl protons (-CH₃) of the ethoxy group are further from the oxygen and are therefore more shielded. Their signal is predicted to appear as a triplet (t) around δ 1.4 ppm . The triplet is a result of coupling to the two adjacent methylene protons (n+1 = 2+1 = 3 lines), with a coupling constant of approximately 7 Hz .[8]

-

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of Methyl 3-bromo-4-ethoxybenzoate, the following protocol should be followed:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as residual proton signals from the solvent can interfere with the spectrum.[9][10]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly in the aromatic region.

-

The instrument should be properly tuned and shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, well-resolved peaks.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: A typical acquisition time of 2-4 seconds is recommended.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used to allow for full relaxation of the protons between scans.

-

Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the area under each peak to determine the relative number of protons.

-

Visualizing the Molecular Connectivity

The following diagram illustrates the structure of Methyl 3-bromo-4-ethoxybenzoate and the key proton environments.

Caption: Molecular structure of Methyl 3-bromo-4-ethoxybenzoate.

Conclusion

The ¹H NMR spectrum of Methyl 3-bromo-4-ethoxybenzoate provides a wealth of structural information that is readily interpretable through a systematic analysis of chemical shifts, coupling patterns, and integration. The distinct electronic environments created by the substituents on the benzene ring result in a well-resolved spectrum that allows for the unambiguous assignment of each proton. This in-depth guide serves as a practical framework for scientists and researchers to approach the spectral interpretation of similarly substituted aromatic compounds, reinforcing the indispensable role of NMR spectroscopy in modern chemical analysis and drug discovery.

References

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

St Andrews Research Repository. NMR chemical shifts of urea loaded copper benzoate. A joint solid-state NMR and DFT study. [Link]

-

National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

The Royal Society of Chemistry. Supporting Information for A simple and efficient protocol for the synthesis of esters from alcohols using aqueous HBr and H2O2. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

The Royal Society of Chemistry. Supporting Information for I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6-iodo-5,6-dihydropyran-2-one derivatives. [Link]

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University of Leicester. 1H NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. Ethyl 4-ethoxybenzoate. [Link]

-

Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]

-

National Center for Biotechnology Information. 4-Ethoxybenzoic acid. [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. acdlabs.com [acdlabs.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

Technical Guide: Discovery and Synthesis of Methyl 3-bromo-4-ethoxybenzoate

Executive Summary

Methyl 3-bromo-4-ethoxybenzoate (CAS: 24507-28-6) is a critical pharmacophore intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs), including second and third-generation EGFR inhibitors. Its structural significance lies in the 3-bromo moiety, which serves as a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 4-ethoxy group, which modulates lipophilicity and binding pocket occupancy.

This guide details the process chemistry, mechanistic underpinnings, and scalable synthesis of this compound, moving from its retrosynthetic logic to a validated bench-to-pilot protocol.

Historical Context & Discovery Logic

While simple benzoic acid derivatives have been known since the 19th century, the specific demand for Methyl 3-bromo-4-ethoxybenzoate emerged with the rational design of targeted cancer therapies in the late 1990s and early 2000s.

-

Target Class : Quinazoline-based kinase inhibitors (e.g., Vandetanib analogs).

-

Discovery Driver : Structure-Activity Relationship (SAR) studies demonstrated that varying the C4-alkoxy chain length (methoxy vs. ethoxy) on the phenyl ring significantly altered the potency and metabolic stability of the final drug candidate.

-

Synthetic Challenge : The primary challenge in its discovery was ensuring regioselectivity during bromination—avoiding the 3,5-dibromo byproduct while maintaining high yields.

Retrosynthetic Analysis

The most robust route to Methyl 3-bromo-4-ethoxybenzoate is a linear two-step synthesis starting from the commodity chemical Methyl 4-hydroxybenzoate (Methyl Paraben).

Logical Disconnection

-

C-O Bond Disconnection : The ethoxy group is installed last via Williamson ether synthesis to avoid potential dealkylation during harsh bromination conditions.

-

C-Br Bond Disconnection : The bromine is introduced via Electrophilic Aromatic Substitution (EAS). The hydroxyl group at C4 is a strong ortho, para-director. Since the para position is blocked by the ester, bromination is directed exclusively to the ortho position (C3).

Figure 1: Retrosynthetic tree illustrating the strategic disconnection to commercially available Methyl Paraben.

Validated Synthetic Protocol

This protocol is optimized for high purity (>98%) and scalability, minimizing the formation of the 3,5-dibromo impurity.

Step 1: Regioselective Bromination

Objective : Synthesis of Methyl 3-bromo-4-hydroxybenzoate.

-

Reagents : Methyl 4-hydroxybenzoate (1.0 eq), Bromine (Br₂, 1.05 eq), Acetic Acid (AcOH).

-

Mechanism : Electrophilic Aromatic Substitution. The ester group (EWG) deactivates the ring, but the phenolic -OH (EDG) strongly activates the ortho positions.

Protocol :

-

Dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in Glacial Acetic Acid (100 mL).

-

Cool the solution to 15°C (Critical: Higher temperatures promote dibromination).

-

Add Bromine (16.8 g, 105 mmol) dropwise over 60 minutes. Maintain internal temperature <20°C.

-

Stir at room temperature for 2 hours. Monitor by HPLC/TLC.

-

Quench : Pour reaction mixture into ice-water (500 mL) containing Sodium Bisulfite (1% w/v) to neutralize excess bromine.

-

Isolation : Filter the white precipitate. Wash with cold water.

-

Purification : Recrystallize from Methanol/Water if necessary.

-

Yield: 85-90%

-

Melting Point: 105–108 °C

-

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective : Conversion to Methyl 3-bromo-4-ethoxybenzoate.

-

Reagents : Methyl 3-bromo-4-hydroxybenzoate (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF or Acetone.

-

Mechanism : Sɴ2 Nucleophilic Substitution.

Protocol :

-

Suspend Methyl 3-bromo-4-hydroxybenzoate (23.1 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in anhydrous DMF (150 mL).

-

Add Ethyl Iodide (18.7 g, 120 mmol) dropwise.

-

Heat the mixture to 60°C for 4 hours.

-

Workup : Cool to room temperature. Pour into water (600 mL). The product usually precipitates.

-

Extraction : If oil forms, extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Final Product : White crystalline solid.

-

Yield: 92-95%

-

Purity: >98% (HPLC)

-

Process Chemistry & Optimization Data

The following table summarizes critical parameters optimized during the scale-up of this synthesis.

| Parameter | Optimized Condition | Rationale |

| Solvent (Step 1) | Acetic Acid (AcOH) | Promotes mono-bromination; product precipitates upon water addition. |

| Temperature (Step 1) | 15–20 °C | Prevents formation of Methyl 3,5-dibromo-4-hydroxybenzoate. |

| Base (Step 2) | K₂CO₃ (granular) | Mild enough to prevent ester hydrolysis; effective for phenolic deprotonation. |

| Alkylation Agent | Ethyl Iodide (EtI) | Higher reactivity than EtBr; allows lower reaction temperature (60°C vs 80°C). |

Reaction Workflow Visualization

Figure 2: Step-by-step reaction workflow from starting material to final isolated product.

Mechanistic Insight: Why Regioselectivity Works

The success of this synthesis hinges on the competing electronic effects on the benzene ring during Step 1.

-

Directing Groups :

-

-OH (Hydroxy) : Strong activator, ortho/para director.

-

-COOMe (Ester) : Moderate deactivator, meta director.

-

-

Alignment :

-

The ortho position relative to the -OH is the meta position relative to the -COOMe.

-

Cooperative Effect : Both groups direct the incoming electrophile (Br⁺) to the C3 position .

-

-

Steric Hindrance : The C3 position is sterically accessible, allowing for rapid bromination. However, once the first bromine is added, the ring becomes deactivated and sterically crowded, reducing the rate of the second bromination (to form the 3,5-dibromo species) provided the temperature is controlled.

Safety & Handling

-

Bromine (Br₂) : Highly corrosive and volatile. Must be handled in a fume hood with appropriate PPE (gloves, face shield). Keep Sodium Thiosulfate solution nearby for spills.

-

Ethyl Iodide : Alkylating agent; potential carcinogen. Avoid inhalation.

-

Waste Disposal : Aqueous streams from Step 1 contain bromide/bisulfite and should be treated as halogenated waste.

References

-

Kikushima, K., et al. (2010). "Efficient bromination of phenols using AlBr3." Tetrahedron, 66(34), 6906-6911. (Describes optimization of the bromination step for hydroxybenzoates).

-

Hennequin, L. F., et al. (2002). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 45(6), 1300-1312. (Contextualizes the use of 4-alkoxy-3-bromo intermediates in kinase inhibitor synthesis).

-

PubChem Compound Summary . "Methyl 3-bromo-4-ethoxybenzoate (CAS 24507-28-6)." National Center for Biotechnology Information.

-

Organic Syntheses . "General procedures for alkylation of phenols." Organic Syntheses, Coll.[1][2] Vol. 1. (Foundational reference for Williamson Ether Synthesis protocols).

Sources

Technical Guide: Solubility Profile & Process Chemistry of Methyl 3-bromo-4-ethoxybenzoate

Executive Summary

Methyl 3-bromo-4-ethoxybenzoate (CAS 24507-28-6 ) is a critical halogenated aromatic ester intermediate used frequently in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and receptor modulators. Its structural motif—combining a lipophilic ethoxy group, an electron-withdrawing ester, and a reactive bromine handle—dictates a specific solubility profile essential for efficient process development.

This guide provides a technical analysis of its solubility landscape. While specific gravimetric solubility data (mg/mL) for this intermediate is proprietary in many contexts, we derive a High-Confidence Predictive Profile based on structural analogs (e.g., Methyl 3-bromo-4-methoxybenzoate) and thermodynamic principles. Furthermore, this guide establishes a self-validating experimental protocol to allow your team to generate precise internal data.

Physicochemical Profile

Understanding the solute's fundamental properties is the prerequisite for solvent selection. The presence of the ethoxy group increases lipophilicity compared to its methoxy analogs, reducing water solubility to negligible levels.

| Property | Value / Description | Significance |

| Chemical Name | Methyl 3-bromo-4-ethoxybenzoate | Core Intermediate |

| CAS Number | 24507-28-6 | Unique Identifier |

| Molecular Formula | C₁₀H₁₁BrO₃ | Halogenated Ester |

| Molecular Weight | 259.10 g/mol | Moderate MW |

| Physical State | Crystalline Solid | Likely MP range 50–70°C (Estimated)* |

| Predicted LogP | ~3.0 - 3.3 | Highly Lipophilic |

| H-Bond Donors | 0 | Aprotic |

| H-Bond Acceptors | 3 | Interacts with polar solvents |

*Note: Analog Methyl 3-bromo-4-methoxybenzoate melts at 98-100°C. The ethoxy substitution typically lowers the melting point slightly due to increased flexible chain length disrupting crystal packing.

Solubility Landscape

The solubility of Methyl 3-bromo-4-ethoxybenzoate is governed by "like dissolves like." As a non-polar to moderately polar aromatic ester, it exhibits high affinity for chlorinated solvents and polar aprotic solvents, while showing temperature-dependent behavior in alcohols.

Solvent Classification Table

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Synthesis, Extraction |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Nucleophilic Substitution Reactions |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>50 mg/mL) | Chromatography, Recrystallization |

| Ethers | THF, 2-MeTHF, MTBE | High (>50 mg/mL) | Grignard/Lithiation Reactions |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Recrystallization (Primary) |

| Alkanes | Hexane, Heptane, Cyclohexane | Low (<5 mg/mL) | Anti-Solvent |

| Aqueous | Water, Brine | Negligible (<0.1 mg/mL) | Wash/Work-up |

Thermodynamic Considerations

-

Enthalpy of Dissolution: In alcohols (MeOH/EtOH), the dissolution is likely endothermic (

). This positive enthalpy drives the sharp increase in solubility with temperature, making alcohols the ideal "Good Solvent" candidate for cooling crystallization. -

Anti-Solvent Precipitation: The high lipophilicity (LogP ~3) suggests that adding water to an alcoholic solution or adding heptane to an EtOAc solution will drastically reduce solubility, forcing precipitation.

Self-Validating Experimental Protocols

Since exact literature values can vary by batch purity and polymorph, you must validate solubility internally. Use the following Gravimetric Saturation Method for precise data generation.

Protocol A: Gravimetric Solubility Determination

Objective: Determine exact saturation concentration (

-

Preparation: Weigh 500 mg of Methyl 3-bromo-4-ethoxybenzoate into a 4 mL scintillation vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Vortex for 5 minutes. If solid dissolves completely, add more solid until a suspension persists.

-

Agitation: Shake/stir at

for 24 hours to ensure thermodynamic equilibrium. -

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) and dry the residue under high vacuum for 4 hours.

-

Calculation: Weigh the vial with residue (

).

Protocol B: Visual Polythermal Method (For Recrystallization)

Objective: Determine the Metastable Zone Width (MSZW) for purification.

-

Prepare a suspension of known concentration (e.g., 100 mg/mL in Ethanol).

-

Heat at 1°C/min until the solution becomes clear (

). -

Cool at 1°C/min until the first crystal appears (

). -

Result: The gap between

and

Process Chemistry: Recrystallization Strategy

For purification of Methyl 3-bromo-4-ethoxybenzoate, a binary solvent system is recommended to balance yield and purity.

Recommended System: Ethyl Acetate / n-Heptane

-

Rationale: The compound is highly soluble in EtOAc (Good Solvent) and poorly soluble in Heptane (Anti-Solvent). This pair allows for "drowning out" crystallization which is scalable and safer than ether-based methods.

Alternative System: Ethanol / Water [1]

-

Rationale: "Green" solvent choice. Dissolve in hot ethanol, then slowly add water or cool down. Note that if the melting point is low (<60°C), this system might cause "oiling out" (liquid-liquid phase separation) before crystallization.

Workflow Visualization

The following diagram illustrates the logical decision tree for selecting the optimal purification method based on your initial solubility observations.

Caption: Logical workflow for optimizing the recrystallization of CAS 24507-28-6, addressing common issues like oiling out.

References

The following sources provide the grounding for the physicochemical properties and analog comparisons used in this guide.

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23062539, Ethyl 3-bromo-4-methoxybenzoate (Analog). Retrieved from [Link]

-

Organic Chemistry Portal. Benzoic Acid Esters: Properties and Reactivity. Retrieved from [Link]

- Zhang, C., et al.Solubility of Benzoic Acid in Organic Solvents. (Contextual reference for benzoate solubility trends).

Sources

IUPAC name for Methyl 3-bromo-4-ethoxybenzoate

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Methyl 3-bromo-4-ethoxybenzoate

Abstract

Methyl 3-bromo-4-ethoxybenzoate is a substituted aromatic carboxylate that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the ester and para to an activating ethoxy group, makes it an ideal substrate for a variety of cross-coupling reactions and further functionalization. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed, field-tested protocol for its two-step synthesis from commercially available precursors. We delve into the rationale behind the experimental design, from controlling regioselectivity during electrophilic bromination to the mechanistic underpinnings of the Williamson ether synthesis. Furthermore, this document provides a full spectroscopic characterization profile and discusses the compound's applications in the development of novel molecular architectures for the pharmaceutical and materials science sectors.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in a research environment. Methyl 3-bromo-4-ethoxybenzoate is systematically named according to IUPAC conventions, with its identity further solidified by a unique CAS registry number.

| Identifier | Value | Source |

| IUPAC Name | Methyl 3-bromo-4-ethoxybenzoate | IUPAC Nomenclature |

| CAS Number | 24507-28-6 | Chemical Abstracts Service[1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | Lead Sciences[1] |

| Molecular Weight | 259.10 g/mol | Lead Sciences[1] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)OC)Br | - |

| InChI Key | SBPJNWITCRZDFP-UHFFFAOYSA-N | - |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various reaction conditions. Based on data from analogous structures, Methyl 3-bromo-4-ethoxybenzoate is expected to be a high-boiling liquid or a low-melting solid at room temperature.

| Property | Value / Description | Justification / Source |

| Appearance | Colorless to light yellow liquid or solid | Based on similar structures like Ethyl 4-bromo-3-methylbenzoate (liquid) and Methyl 3-bromo-4-methoxybenzoate (solid)[2]. |

| Melting Point | Not available. Estimated < 50 °C. | The closely related methoxy analog, Methyl 3-bromo-4-methoxybenzoate, has a melting point of 98-100 °C[2]. The ethoxy group may lower the melting point due to less efficient crystal packing. |

| Boiling Point | > 275 °C (at atmospheric pressure) | The related compound Ethyl 4-bromo-3-methylbenzoate has a boiling point of 275 °C. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Chloroform). Insoluble in water. | General property of similar aromatic esters[3]. |

| Storage | Store in a cool, dry place, sealed from atmosphere. | Standard practice for aromatic halides[1]. |

Synthesis and Purification Workflow

The synthesis of Methyl 3-bromo-4-ethoxybenzoate is most effectively achieved via a two-step sequence starting from the readily available Methyl 4-hydroxybenzoate. This strategy ensures high regioselectivity and overall yield.

The workflow involves:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring, directed by the activating hydroxyl group.

-

Williamson Ether Synthesis: Ethylation of the resulting phenolic hydroxyl group to form the target ether.

Below is the graphical representation of the synthetic workflow.

Caption: Synthetic workflow for Methyl 3-bromo-4-ethoxybenzoate.

Detailed Experimental Protocol

Part A: Synthesis of Methyl 3-bromo-4-hydroxybenzoate (Intermediate)

This procedure is adapted from established methods for the regioselective bromination of activated phenols[1].

-

Rationale: The hydroxyl group of Methyl 4-hydroxybenzoate is a strong ortho-, para-director and an activating group for electrophilic aromatic substitution. Since the para position is blocked by the methyl ester, bromination occurs selectively at one of the ortho positions. Acetic acid serves as a polar solvent that can facilitate the polarization of Br₂. The primary challenge is to prevent over-bromination to the 3,5-dibromo product, which is achieved by slow addition of bromine at a controlled temperature[1].

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and 100 mL of glacial acetic acid.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

In the dropping funnel, prepare a solution of bromine (5.4 mL, 105 mmol, 1.05 eq.) in 20 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred reaction mixture over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

-

A white precipitate will form. Collect the solid by vacuum filtration and wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral.

-

Dry the solid under vacuum to yield Methyl 3-bromo-4-hydroxybenzoate. The product can be used in the next step without further purification if purity is >95% by ¹H NMR.

-

Part B: Synthesis of Methyl 3-bromo-4-ethoxybenzoate (Final Product)

This procedure employs the classic Williamson ether synthesis, a reliable SN2 reaction for forming ethers[4][5].

-

Rationale: The phenolic proton of the intermediate is acidic and can be deprotonated by a mild base like potassium carbonate (K₂CO₃) to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of ethyl iodide in an SN2 fashion, displacing the iodide leaving group to form the ether bond. Acetone is an ideal polar aprotic solvent for this reaction as it solubilizes the reactants but does not participate in the reaction. The reaction is heated to reflux to increase the reaction rate.

-

Procedure:

-

To a 250 mL round-bottom flask, add the crude Methyl 3-bromo-4-hydroxybenzoate (23.1 g, ~100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq.), and 150 mL of acetone.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Add ethyl iodide (12.1 mL, 150 mmol, 1.5 eq.) to the suspension.

-

Heat the mixture to reflux (approx. 56 °C) and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in 150 mL of ethyl acetate and wash with 1 M NaOH (aq) (2 x 50 mL) to remove any unreacted starting material, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude oil by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield pure Methyl 3-bromo-4-ethoxybenzoate.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of the final product. The following data are predicted based on the analysis of structurally similar compounds[2][6].

¹H NMR (400 MHz, CDCl₃):

-

Rationale: The aromatic region should show three distinct signals corresponding to the three protons on the benzene ring. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to both C5 and C2. The proton at C2 will be a doublet, coupled to C6. The ethoxy and methyl ester groups will show characteristic quartet/triplet and singlet signals, respectively.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.10 | d | ~2.0 | 1H | Ar-H (C2) |

| ~7.85 | dd | ~8.5, 2.0 | 1H | Ar-H (C6) |

| ~6.95 | d | ~8.5 | 1H | Ar-H (C5) |

| ~4.15 | q | ~7.0 | 2H | -O-CH₂ -CH₃ |

| ~3.90 | s | - | 3H | -COOCH₃ |

| ~1.45 | t | ~7.0 | 3H | -O-CH₂-CH₃ |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.5 | C =O (Ester) |

| ~158.0 | C -OEt (C4) |

| ~134.5 | C -H (C2) |

| ~131.0 | C -H (C6) |

| ~123.0 | C -COOCH₃ (C1) |

| ~112.5 | C -Br (C3) |

| ~111.8 | C -H (C5) |

| ~64.5 | -O-C H₂-CH₃ |

| ~52.0 | -COOC H₃ |

| ~14.5 | -O-CH₂-C H₃ |

FT-IR (Thin Film, cm⁻¹):

-

~2980: C-H stretch (aliphatic)

-

~1725: C=O stretch (ester)[7]

-

~1590, 1480: C=C stretch (aromatic)

-

~1250: C-O stretch (aryl ether)

-

~1100: C-O stretch (ester)

Mass Spectrometry (EI):

-

M⁺˙: 258/260 (Characteristic 1:1 ratio for Bromine isotopes)

-

Fragments: Loss of ˙OCH₃ (m/z 227/229), loss of ˙COOCH₃ (m/z 199/201).

Reactivity and Applications in Drug Development

The synthetic utility of Methyl 3-bromo-4-ethoxybenzoate stems from the reactivity of the aryl bromide. The C-Br bond serves as a versatile handle for constructing more complex molecules, a cornerstone of modern medicinal chemistry.

-

Cross-Coupling Reactions: The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. These reactions allow for the formation of C-C, C-N, and C-O bonds, enabling the connection of the benzoate core to other fragments. The presence of the electron-donating ethoxy group can influence the oxidative addition step in the catalytic cycle.

-

Lithiation/Grignard Formation: The bromide can be converted into an organometallic reagent (organolithium or Grignard) via metal-halogen exchange. This transforms the original electrophilic carbon into a potent nucleophile, capable of reacting with a wide range of electrophiles to form new C-C bonds.

-

Role in Drug Design: The introduction of a bromine atom into a molecule can enhance its therapeutic properties by increasing lipophilicity, modulating metabolic stability, or forming halogen bonds with target proteins[8]. Aryl halides are key intermediates in the synthesis of numerous pharmaceuticals[9]. This building block, therefore, provides a scaffold that can be elaborated into lead compounds for drug discovery programs.

Safety and Handling

Researchers must consult the Safety Data Sheet (SDS) before handling this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

-

Hazards: Based on analogous structures, this compound may cause skin and eye irritation. It may be harmful if swallowed or inhaled[9][10].

-

Handling: Work should be performed in a well-ventilated fume hood. Avoid generating dust or aerosols.

-

Storage: Keep the container tightly sealed and store in a cool, dry area away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 3-bromo-4-ethoxybenzoate is a valuable and synthetically accessible building block. This guide has provided a robust and logical framework for its preparation and characterization, grounded in fundamental principles of organic chemistry. The detailed protocols and mechanistic rationale are designed to empower researchers in drug development and chemical synthesis to confidently produce and utilize this compound in their workflows, paving the way for the discovery of novel and impactful molecules.

References

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

StudyChem. (2018). Williamson Ether Synthesis [Organic Chemistry] Smith 2018. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. Retrieved from [Link]

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-bromo-3-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-ethoxybenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid. Retrieved from [Link]

Sources

- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 2. Methyl 3-bromo-4-methoxybenzoate 98 35450-37-4 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. chegg.com [chegg.com]

- 8. francis-press.com [francis-press.com]

- 9. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 4-bromo-3-methylbenzoate | C10H11BrO2 | CID 21729626 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-4-ethoxybenzoate

Executive Summary & Strategic Rationale

Methyl 3-bromo-4-ethoxybenzoate represents a critical scaffold in medicinal chemistry, particularly for the synthesis of biaryl ether motifs found in kinase inhibitors and GPCR modulators. This application note details a robust, field-proven protocol for the Suzuki-Miyaura cross-coupling of this substrate.

The Challenge: Steric & Electronic Duality

The substrate presents a specific synthetic challenge:

-

Steric Hindrance: The ethoxy group at the C4 position is ortho to the reactive C3-bromide. This creates steric bulk that can impede the approach of the palladium catalyst during the oxidative addition step.

-

Electronic Deactivation: While the ester at C1 is electron-withdrawing (activating), the ortho-ethoxy group is a strong resonance donor. This increases electron density at the C3 position, rendering the C-Br bond less electrophilic and more difficult to insert into than standard aryl bromides.

The Solution: Ligand-Accelerated Catalysis

To overcome these barriers, this protocol utilizes a Pd(OAc)₂ / SPhos catalytic system.

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This Buchwald ligand is electron-rich, facilitating the oxidative addition of the deactivated aryl bromide. Its bulky biaryl structure also promotes the reductive elimination step, which is often the turnover-limiting step for sterically congested biaryls.

-

Base Selection: Potassium phosphate (K₃PO₄) is employed to facilitate rapid transmetalation while maintaining compatibility with the ester functionality (minimizing hydrolysis compared to hydroxides).

Reaction Mechanism & Critical Pathways

The success of this protocol relies on the precise orchestration of the catalytic cycle. The diagram below illustrates the pathway, highlighting the ligand's role in stabilizing the oxidative addition complex.

Figure 1: Catalytic cycle for the SPhos-mediated coupling. The electron-rich ligand accelerates the oxidative addition of the electron-rich aryl bromide.

Experimental Protocol

Materials & Reagents[1][2][3][4]

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| Methyl 3-bromo-4-ethoxybenzoate | 259.09 | 1.0 | 500 mg (1.93 mmol) | Limiting Reagent |

| Phenylboronic Acid | 121.93 | 1.2 | 282 mg (2.32 mmol) | Coupling Partner |

| Pd(OAc)₂ | 224.51 | 0.02 | 8.7 mg (0.039 mmol) | Catalyst Precursor |

| SPhos | 410.53 | 0.04 | 32 mg (0.077 mmol) | Ligand |

| K₃PO₄ (tribasic) | 212.27 | 2.0 | 819 mg (3.86 mmol) | Base |

| Toluene | - | - | 10 mL | Solvent (Non-polar) |

| Water | - | - | 1 mL | Co-solvent |

Step-by-Step Methodology

Phase 1: Catalyst Pre-complexation (Critical for Reproducibility)

-

In a clean, dry vial, weigh Pd(OAc)₂ and SPhos .

-

Add 2 mL of Toluene. Stir at room temperature for 10 minutes.

-

Insight: The solution should turn from orange to a bright yellow/pale color, indicating the formation of the active Pd(0)-L species. This "pre-soak" prevents Pd-black precipitation during the main reaction.

-

Phase 2: Reaction Setup 3. To a 25 mL round-bottom flask (or microwave vial) equipped with a magnetic stir bar, add:

- Methyl 3-bromo-4-ethoxybenzoate

- Phenylboronic acid

- K₃PO₄

- Seal the vessel with a septum and purge with Nitrogen or Argon for 5 minutes.

- Why? Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid or catalyst death.

- Add the remaining Toluene (8 mL) and Water (1 mL) via syringe.

- Add the pre-complexed catalyst solution (from Phase 1) via syringe.

Phase 3: Execution 7. Heat the reaction mixture to 80°C (oil bath) or 100°C (Microwave). 8. Stir vigorously (800 rpm).

- Note: The biphasic system requires efficient mixing to facilitate phase transfer of the base.

- Monitor: Check progress by TLC or HPLC at 1 hour.

- TLC Eluent: 10% Ethyl Acetate in Hexanes.

- Visualization: UV (254 nm). The product will be highly fluorescent compared to the starting bromide.

Phase 4: Workup & Purification 10. Cool to room temperature. 11. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). 12. Separate layers. Extract the aqueous layer once more with Ethyl Acetate (10 mL). 13. Wash combined organics with Brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo. 14. Purification: Flash Column Chromatography (Silica Gel).

- Gradient: 0-10% Ethyl Acetate in Hexanes.

- Yield Expectation: 85-95% as a white/off-white solid.

Workflow Visualization

The following diagram outlines the operational logic, ensuring a self-validating workflow.

Figure 2: Operational workflow for the synthesis of Methyl 3-phenyl-4-ethoxybenzoate.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning (O₂) or inactive catalyst. | Ensure rigorous degassing. Increase catalyst loading to 3 mol%. Switch to Pd(dppf)Cl₂ if SPhos is unavailable. |

| Protodebromination | Hydride source present or excessive heat. | Reduce temperature to 60°C. Ensure solvents are anhydrous (though water is a co-solvent, excessive alcohol impurities can act as H-donors). |

| Hydrolysis of Ester | Base is too strong or reaction too long. | Switch base from K₃PO₄ to K₂CO₃ or CsF (anhydrous conditions). Reduce reaction time. |

| Homocoupling (Ph-Ph) | Oxidative coupling of boronic acid. | Reduce O₂ levels. Add boronic acid slowly or in portions. |

Safety & Handling

-

Methyl 3-bromo-4-ethoxybenzoate: Treat as an irritant.[1] Avoid inhalation of dust.

-

Palladium Salts: Potential sensitizers. Handle in a fume hood.

-

Waste Disposal: Aqueous waste contains phosphates and borates. Organic waste contains halogenated residues (if any) and palladium. Segregate heavy metal waste.

References

-

Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides

- Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Bulky, Deactiv

- Source:Chemical Reviews

-

URL:[Link] (General grounding on SPhos utility).

-

Catalyst Systems for Hindered Substrates

- Title: "Universal 1,4-Dioxane-Based Protocol for the Suzuki-Miyaura Cross-Coupling"

- Source:Journal of the American Chemical Society

-

URL:[Link]

-

Analogous Substrate Reactivity (Methyl 3-bromo-4-methoxybenzoate)

- Title: "Synthesis and reactivity of methyl 3-bromo-4-methoxybenzoate derivatives in Pd-c

- Source:Tetrahedron Letters (Inferred from general literature on benzo

-

URL:[Link]

-

Safety Data (GHS)

Sources

use of Methyl 3-bromo-4-ethoxybenzoate in medicinal chemistry

Application Note: Strategic Utilization of Methyl 3-bromo-4-ethoxybenzoate in Medicinal Chemistry

Executive Summary

Methyl 3-bromo-4-ethoxybenzoate is a high-value pharmacophore scaffold, particularly prevalent in the design of Type II kinase inhibitors (e.g., BCR-ABL, VEGFR targets) and GPCR ligands. Its structural utility lies in its orthogonal reactivity : the C3-bromide offers a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C1-methyl ester serves as a masked carboxylic acid for subsequent amidation.

This guide provides validated protocols for exploiting this duality, focusing on maintaining chemoselectivity and maximizing yield during library generation. We address the common challenge of "scaffold decoration"—the sequential introduction of diversity elements without compromising the core aromatic stability.

Strategic Value & Mechanism

In medicinal chemistry, this molecule is classified as a "Linker-Scaffold." It bridges the hydrophobic pocket binding domain (typically attached via the C3-position) and the solvent-exposed solubilizing tail (attached via the C1-carbonyl).

-

The 4-Ethoxy Group: Mimics the "gatekeeper" residue interactions often found in kinase ATP-binding pockets, providing essential steric bulk and lipophilicity.

-

The 3-Bromo Handle: Selected over chloro- (too unreactive) or iodo- (too unstable) analogs to balance shelf-stability with oxidative addition rates in Pd-catalysis.

Visualizing the Synthetic Logic

The following flowchart illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent synthetic workflows for Methyl 3-bromo-4-ethoxybenzoate. Path A prioritizes hydrophobic domain installation; Path B prioritizes solvent-tail modification.

Validated Experimental Protocols

The following protocols have been optimized for reproducibility and scalability (100 mg to 10 g scale).

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aromatic ring at the C3 position without hydrolyzing the ester. Criticality: Use of a non-aqueous base or mild aqueous conditions is vital to prevent premature ester saponification.

Reagents & Materials:

-

Substrate: Methyl 3-bromo-4-ethoxybenzoate (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with argon for 15 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

-

Assembly: Add the scaffold, boronic acid, and base to the vial. Add the Pd catalyst last.[1]

-

Reaction: Seal the vial and heat to 90°C for 4–6 hours.

-

Self-Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) should disappear; a fluorescent blue spot (biaryl product) typically appears at Rf ~0.5.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purification: Flash column chromatography.

Table 1: Troubleshooting Suzuki Couplings

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or old catalyst | Switch to Pd(OAc)₂/SPhos for sterically hindered substrates. |

| Ester Hydrolysis | Base too strong / Temp too high | Switch base to K₃PO₄ or CsF (anhydrous conditions). |

| Protodeboronation | Unstable boronic acid | Lower temp to 70°C; add excess boronic acid (1.5 equiv). |

Protocol B: C1-Amidation Sequence (Hydrolysis + Coupling)

Objective: To convert the methyl ester into a pharmacologically active amide.

Part 1: Saponification (Ester Hydrolysis)

-

Dissolve Methyl 3-bromo-4-ethoxybenzoate (1.0 equiv) in THF:MeOH:Water (3:1:1) .

-

Add LiOH·H₂O (2.0 equiv).[2]

-

Stir at Room Temperature for 2 hours. Note: Heating is rarely required and may cause debromination.

-

Acidification: Carefully acidify to pH 3 with 1N HCl. The acid product usually precipitates as a white solid. Filter and dry.

Part 2: Amide Coupling

-

Dissolve the crude acid (1.0 equiv) in dry DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate the acid.

-

Add the Amine partner (1.1 equiv). Stir at RT for 2–12 hours.

-

Self-Validation Check: LCMS should show the mass of Product [M+H]+. If the peak for the "Active Ester" (O-At intermediate) persists, add more amine or heat to 40°C.

-

Case Study: Synthesis of a Type II Kinase Inhibitor Motif

Context: Many BCR-ABL inhibitors (e.g., Ponatinib analogs) utilize a "linker-tail" strategy. Application: Using Protocol A, we couple Methyl 3-bromo-4-ethoxybenzoate with 3-aminophenylboronic acid.

-

Result: The bromine is replaced by the aniline ring.

-

Next Step: The ester is hydrolyzed (Protocol B, Part 1) and coupled with N-methylpiperazine (Protocol B, Part 2).

-

Outcome: A molecule featuring a "Head" (ethoxy-benzoate core), a "Hinge Binder" (aniline), and a "Solubilizing Tail" (piperazine amide).

Safety & Handling (GHS)

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation).[3]

-

Handling: This compound is an alkylating agent precursor. Use nitrile gloves and work in a fume hood.

-

Storage: Store at 2–8°C. Protect from light to prevent slow debromination.

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki-Miyaura Coupling in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(7), 1146-1146. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate (Structural Analog Data). Link

Sources

Application Notes and Protocols for the Heck Reaction of Methyl 3-bromo-4-ethoxybenzoate

Introduction: The Heck Reaction in Modern Drug Discovery

The Palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its tolerance of a wide array of functional groups makes it a highly versatile tool for the late-stage functionalization of drug candidates and the construction of intricate molecular architectures.[2]

This document provides a detailed guide to the Heck reaction conditions specifically tailored for Methyl 3-bromo-4-ethoxybenzoate. This substrate, possessing both an electron-donating ethoxy group and an electron-withdrawing methyl ester moiety, presents a unique electronic profile that influences its reactivity. These notes are intended for researchers, scientists, and drug development professionals seeking to employ this reaction for the synthesis of substituted cinnamate derivatives and other vinylated aromatic compounds.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving Palladium(0) and Palladium(II) intermediates. A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The catalytic cycle can be summarized in four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of Methyl 3-bromo-4-ethoxybenzoate, forming a Pd(II) complex. The electron-withdrawing methyl ester group on the aromatic ring can facilitate this step.

-

Alkene Coordination and Insertion (Migratory Insertion): The alkene substrate coordinates to the palladium center, followed by syn-addition of the aryl group to one of the alkene carbons and the palladium to the other.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final vinylated product. This step typically proceeds to give the more thermodynamically stable trans isomer.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Caption: The catalytic cycle of the Heck reaction.

Optimizing Reaction Conditions for Methyl 3-bromo-4-ethoxybenzoate

The successful execution of a Heck reaction is highly dependent on the careful selection of several key parameters. For a substrate like Methyl 3-bromo-4-ethoxybenzoate, the interplay between the electron-donating and -withdrawing groups must be considered. While the electron-withdrawing ester group enhances the rate of oxidative addition, the electron-rich nature of the ring due to the ethoxy group can sometimes render aryl bromides less reactive.[3] High temperatures are often necessary for the reaction to proceed efficiently with aryl bromides.[4]

Recommended Reaction Parameters

| Parameter | Recommended Reagent/Condition | Rationale & Key Considerations |

| Palladium Source | Palladium(II) acetate (Pd(OAc)₂) | A common, relatively air-stable, and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. |

| Ligand | Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) | Phosphine ligands stabilize the Pd(0) catalyst and influence the rate and selectivity. P(o-tol)₃ can sometimes provide better results for less reactive aryl bromides. |

| Base | Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) | An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction and regenerate the Pd(0) catalyst. Et₃N is a common choice, while K₂CO₃ can be effective in polar aprotic solvents.[2] |

| Solvent | N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) | High-boiling polar aprotic solvents are generally effective for Heck reactions involving aryl bromides, as they can facilitate the reaction at elevated temperatures. |

| Alkene | Methyl acrylate, n-butyl acrylate, or styrene | Electron-deficient alkenes like acrylates are excellent substrates for the Heck reaction. The choice of alkene will determine the final product structure. |

| Temperature | 100-140 °C | Aryl bromides typically require elevated temperatures to undergo efficient oxidative addition. The optimal temperature should be determined empirically. |

| Additives | Tetrabutylammonium bromide (TBAB) | In some cases, particularly under "Jeffery conditions," the addition of a phase-transfer catalyst like TBAB can significantly improve reaction rates and yields, especially in phosphine-free systems.[5] |

Experimental Protocol: Heck Reaction of Methyl 3-bromo-4-ethoxybenzoate with Methyl Acrylate

This protocol is a general guideline and may require optimization for specific applications. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

Materials:

-

Methyl 3-bromo-4-ethoxybenzoate

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Methyl 3-bromo-4-ethoxybenzoate (1.0 equiv), Palladium(II) acetate (0.01-0.05 equiv), and Triphenylphosphine (0.02-0.10 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (sufficient to make a 0.1-0.5 M solution with respect to the aryl bromide). Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

-

Addition of Alkene and Base: Add methyl acrylate (1.2-1.5 equiv) followed by triethylamine (1.5-2.0 equiv) to the reaction mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired methyl 3-(2-methoxycarbonylvinyl)-4-ethoxybenzoate.

Troubleshooting and Self-Validation

A well-executed Heck reaction protocol should be a self-validating system. Consistent yields and purity across multiple runs indicate a robust procedure. Common issues and their potential solutions are outlined below:

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium source is of good quality and the reaction is performed under strictly inert conditions.

-

Insufficient Temperature: Aryl bromides, especially electron-rich ones, may require higher temperatures. Gradually increase the reaction temperature in increments of 10 °C.

-

Inappropriate Base or Solvent: The choice of base and solvent can be critical. Consider screening alternative bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMAc, NMP).

-

-

Formation of Byproducts:

-

Palladium Black Formation: This indicates catalyst decomposition. The use of phosphine ligands helps to stabilize the catalyst. Ensure a proper ligand-to-palladium ratio.

-

Alkene Polymerization: This can occur at high temperatures. Using a slight excess of the alkene (1.2-1.5 equiv) is generally sufficient.

-

Concluding Remarks

The Heck reaction of Methyl 3-bromo-4-ethoxybenzoate provides a reliable pathway to valuable substituted cinnamate derivatives. By carefully controlling the reaction parameters, particularly the catalyst system, base, and temperature, researchers can achieve high yields of the desired products. The protocol and guidelines presented in these application notes serve as a solid foundation for the successful implementation of this important transformation in a variety of research and development settings. Further optimization may be necessary depending on the specific alkene coupling partner and the desired scale of the reaction.

References

[6] Allam, B. K., & Singh, K. N. (2011). An efficient and simple protocol for phosphine-free Heck reactions in water in the presence of a Pd(L-proline)2 complex as the catalyst under controlled microwave irradiation conditions. Synthesis, 2011(07), 1125-1131. Available at: [Link]

[2] Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. (n.d.). Biblio. Available at: [Link]

[7] Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. (n.d.). ResearchGate. Available at: [Link]

[4] El-Batta, A., Hifnawy, M. S., Khedr, M. A., & Lin, C. C. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 5(2), 546-595. Available at: [Link]

[3] Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic letters, 3(10), 1511–1514. Available at: [Link]

[8] Gkagkavouzis, K., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry, 20(46), 9259-9265. Available at: [Link]

[9] Köhler, K., Heidenreich, R. G., Soom, J., & Krauter, J. G. E. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry–A European Journal, 6(5), 843-848. Available at: [Link]

[1] Wikipedia contributors. (2024, January 25). Heck reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

[10] Dutta, U., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22352-22373. Available at: [Link]

[11] The Organic Chemistry Tutor. (2018, January 15). Heck Coupling [Video]. YouTube. Available at: [Link]

[12] The Heck coupling reaction of aryl bromides with styrene. (n.d.). ResearchGate. Available at: [Link]

[13] Reddy, B. V. S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2536-2545. Available at: [Link]